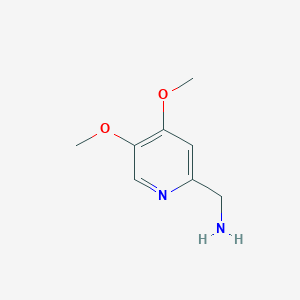

(4,5-Dimethoxypyridin-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

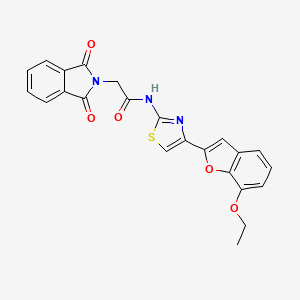

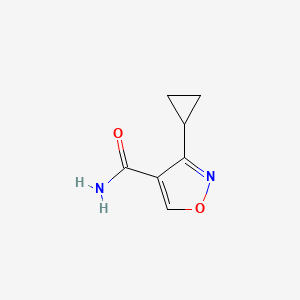

“(4,5-Dimethoxypyridin-2-yl)methanamine” is a chemical compound with the molecular formula C8H12N2O2 . It is used in the research-based manufacturing of pharmaceutical intermediates and fine chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with two methoxy groups at positions 4 and 5, and a methanamine group at position 2 . The molecular weight of this compound is 168.2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C8H12N2O2), molecular weight (168.19), and its IUPAC name (4,5-dimethoxy-2-pyridinyl)methanamine . Other specific properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Anticonvulsant Agents

A study on the synthesis and characterization of some heterocyclic schiff bases, including derivatives of 3-aminomethyl pyridine, explored their potential as anticonvulsant agents. These compounds were screened for their ability to protect against seizures in various models, showing significant activity and highlighting the utility of pyridin-2-yl)methanamine derivatives in developing new anticonvulsant medications (Pandey & Srivastava, 2011).

Anticancer Activity

Research into new palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, including derivatives of (pyridin-2-yl)methanamine, reported the synthesis, characterization, and investigation of their anticancer activity. These complexes demonstrated strong DNA-binding affinity and selective cytotoxic activity against various cancerous cell lines, underscoring their potential in cancer therapy (Mbugua et al., 2020).

Serotonin Receptor Agonists

A novel series of aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors. These compounds exhibited high receptor affinity and selectivity, showing promising antidepressant-like activity in preliminary in vivo studies, which could lead to new treatments for depression (Sniecikowska et al., 2019).

Bone Formation

The compound (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine was identified as a wingless beta-catenin agonist that increases bone formation rate, demonstrating its application in treating bone disorders through targeting the Wnt beta-catenin signaling pathway (Pelletier et al., 2009).

Photocytotoxicity for Cancer Therapy

Iron(III) complexes incorporating (pyridin-2-yl)methanamine derivatives showed unprecedented photocytotoxicity under red light to various cell lines via apoptosis, indicating potential for light-activated cancer therapy (Basu et al., 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4,5-dimethoxypyridin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-3-6(4-9)10-5-8(7)12-2/h3,5H,4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLLXYGYRUSBRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC(=C1)CN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2844266.png)

![3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2844267.png)

![2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2844268.png)

![7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2844270.png)

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2844271.png)